Cas no 81882-03-3 ((5-bromothiophen-2-yl)methyldimethylamine)

(5-bromothiophen-2-yl)methyldimethylamine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-N,N-dimethyl-2-Thiophenemethanamine
- 5-bromo-N,N-dimethyl-2-Thiophenemethan amine
- 1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine
- [(5-bromothiophen-2-yl)methyl]dimethylamine
- (5-Bromo-2-thenyl)dimethylamine
- IZRJBXUOWQPIKM-UHFFFAOYSA-N
- NE37623
- 2-Thiophenemethanamine, 5-bromo-N,N-dimethyl-
- 1-(5-Bromo-2-thienyl)-N,N-dimethylmethanamine
- (5-bromothiophen-2-yl)methyldimethylamine
- AKOS009029010
- DA-37680
- SCHEMBL621621
- 81882-03-3
- A1-04559
- EN300-185643
-
- Inchi: 1S/C7H10BrNS/c1-9(2)5-6-3-4-7(8)10-6/h3-4H,5H2,1-2H3
- InChI Key: IZRJBXUOWQPIKM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CN(C)C)S1
Computed Properties
- Exact Mass: 218.97173g/mol
- Monoisotopic Mass: 218.97173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 31.5
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 220.3±25.0 °C at 760 mmHg
- Flash Point: 87.0±23.2 °C
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
(5-bromothiophen-2-yl)methyldimethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-bromothiophen-2-yl)methyldimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169006158-25g |
1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine |
81882-03-3 | 95% | 25g |
$3450.50 | 2023-09-01 | |
Alichem | A169006158-10g |
1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine |
81882-03-3 | 95% | 10g |
$1969.80 | 2023-09-01 | |
Enamine | EN300-185643-2.5g |
[(5-bromothiophen-2-yl)methyl]dimethylamine |
81882-03-3 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-185643-1.0g |
[(5-bromothiophen-2-yl)methyl]dimethylamine |
81882-03-3 | 1g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-185643-5.0g |
[(5-bromothiophen-2-yl)methyl]dimethylamine |
81882-03-3 | 5g |
$2028.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743126-1g |
1-(5-Bromothiophen-2-yl)-n,n-dimethylmethanamine |
81882-03-3 | 98% | 1g |
¥4095.00 | 2024-07-28 | |
Enamine | EN300-185643-0.05g |
[(5-bromothiophen-2-yl)methyl]dimethylamine |
81882-03-3 | 0.05g |
$162.0 | 2023-09-18 | ||
Enamine | EN300-185643-0.25g |
[(5-bromothiophen-2-yl)methyl]dimethylamine |
81882-03-3 | 0.25g |
$347.0 | 2023-09-18 | ||
Enamine | EN300-185643-5g |
[(5-bromothiophen-2-yl)methyl]dimethylamine |
81882-03-3 | 5g |
$2028.0 | 2023-09-18 | ||
Alichem | A169006158-5g |
1-(5-Bromothiophen-2-yl)-N,N-dimethylmethanamine |
81882-03-3 | 95% | 5g |
$1407.00 | 2023-09-01 |
(5-bromothiophen-2-yl)methyldimethylamine Related Literature
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
2. Book reviews
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Additional information on (5-bromothiophen-2-yl)methyldimethylamine
Chemical Profile of (5-bromothiophen-2-yl)methyldimethylamine (CAS No. 81882-03-3)
(5-bromothiophen-2-yl)methyldimethylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, identified by its CAS number 81882-03-3, features a thiophene ring substituted with a bromine atom at the 5-position and an amine group at the 2-position, connected to a methyl group. The unique structural configuration of this molecule makes it a versatile intermediate in the synthesis of various bioactive molecules.
The< strong>methyl group attached to the amine functionality enhances the compound's reactivity, making it a valuable building block for further functionalization. This property is particularly useful in drug discovery, where such intermediates can be modified to develop novel therapeutic agents. The presence of both bromine and nitrogen atoms in the molecule allows for diverse chemical transformations, including cross-coupling reactions, which are pivotal in modern synthetic organic chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene core exhibit antimicrobial, antifungal, and anti-inflammatory properties. The bromine substituent on the thiophene ring further enhances these activities by increasing lipophilicity and improving metabolic stability. This makes (5-bromothiophen-2-yl)methyldimethylamine an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling applications of this compound is in the development of small-molecule inhibitors targeting specific enzymes or receptors. For instance, researchers have explored its potential as a precursor for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The amine group can be readily modified to introduce hydrogen bonding or hydrophobic interactions, optimizing binding affinity to biological targets. Additionally, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
The pharmaceutical industry has also leveraged this compound in the synthesis of novel analgesics and neuroprotective agents. The thiophene ring's ability to penetrate the blood-brain barrier has been exploited to develop drugs that require central nervous system access. Furthermore, the< strong>methyl dimethylamine moiety contributes to the compound's solubility and bioavailability, critical factors in drug formulation. These attributes have positioned (5-bromothiophen-2-yl)methyldimethylamine as a key intermediate in high-throughput screening campaigns aimed at identifying new lead compounds.
Recent advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies suggest that< strong>(5-bromothiophen-2-yl)methyldimethylamine can interact with biological targets through multiple binding modes, enhancing its therapeutic efficacy. These insights have guided synthetic efforts toward optimizing pharmacokinetic properties and minimizing off-target effects. Moreover, green chemistry principles have been applied to improve synthetic routes, reducing waste and energy consumption while maintaining high yields.
In conclusion, (5-bromothiophen-2-yl)methyldimethylamine (CAS No. 81882-03-3) represents a promising chemical entity with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable intermediate for developing innovative therapeutics. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly significant role in addressing global health challenges.
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